molecular formula C7H4BrF3O B1343100 2-Bromo-5-(trifluoromethyl)phenol CAS No. 402-05-1

2-Bromo-5-(trifluoromethyl)phenol

Cat. No. B1343100
CAS RN: 402-05-1
M. Wt: 241 g/mol
InChI Key: INHVNZLKNPJCJD-UHFFFAOYSA-N
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Patent
US06638936B1

Procedure details

To a stirred solution of 61.65 gm (0.38 mole) 3-trifluoromethylphenol in 240 mL carbon disulfide were added 19.6 mL (0.38 mole) bromine dropwise. The reaction mixture was stirred at room temperature for about 18 hours and was then partitioned between 200 mL dichloromethane and 100 mL water. The organic phase was washed with 20 mL saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with dichloromethane containing 40% hexane. Fractions containing product were combined and concentrated under reduced pressure to provide 48.8 gm (53%) of the desired compound as a yellow oil.
Quantity
61.65 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[Br:12]Br>C(=S)=S>[Br:12][C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][C:5]=1[OH:9]

Inputs

Step One
Name
Quantity
61.65 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
19.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
240 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then partitioned between 200 mL dichloromethane and 100 mL water
WASH
Type
WASH
Details
The organic phase was washed with 20 mL saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with dichloromethane containing 40% hexane
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 48.8 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.